
2-chloranyl-6-fluoranyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloranyl-6-fluoranyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide” is a non-polymer with a molecular weight of 528.904 . Its formula is C23H17ClF4N2O4S . The compound is also identified by its isomeric SMILES: c1cc (cc (c1)S (=O) (=O)N2CCOc3ccc (cc3C2)NC (=O)c4c (cccc4Cl)F)C (F) (F)F .
Molecular Structure Analysis
The molecular structure of the compound can be represented by its InChI:InChI=1S/C23H17ClF4N2O4S/c24-18-5-2-6-19 (25)21 (18)22 (31)29-16-7-8-20-14 (11-16)13-30 (9-10-34-20)35 (32,33)17-4-1-3-15 (12-17)23 (26,27)28/h1-8,11-12H,9-10,13H2, (H,29,31) . The compound has 52 atoms, 0 chiral atoms, 55 bonds, and 18 aromatic bonds . Physical And Chemical Properties Analysis
The compound has a formal charge of 0 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique
Reversible Thermochromic Materials
Compounds related to the target molecule have been investigated for their applications in creating reversible thermochromic materials. These materials change color in response to temperature changes, which can be used in smart textiles, sensors, and indicators. For example, derivatives of fluorans have been synthesized and applied in reversible thermochromic systems, showcasing the potential of complex organic molecules in developing temperature-sensitive materials (Patel, Patel, & Patel, 2005).
Heterocyclic Chemistry
The synthesis of heterocyclic compounds, such as benzothienoquinolines, provides a foundation for the development of pharmaceuticals, agrochemicals, and organic materials. Research into the photocyclization of specific carboxamides to yield quinolinones and subsequent reactions demonstrates the synthetic versatility of quinoline derivatives, which could include the compound (Stuart et al., 1987).
Antimicrobial Applications
Synthetic efforts have also been directed towards incorporating quinoline and thiophene motifs into compounds with potential antimicrobial applications. The synthesis and in vitro antimicrobial screening of novel series of azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlight the compound's relevance in medicinal chemistry, particularly for its potential antibacterial properties (Idrees et al., 2020).
Asymmetric Hydrogenation Catalysts
Furthermore, the structural motifs found in the compound of interest have been utilized in the development of asymmetric hydrogenation catalysts. Rigid P-chiral phosphine ligands, for instance, have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation, indicating the potential of such compounds in catalysis and synthetic organic chemistry (Imamoto et al., 2012).
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-9-8-13-4-2-10-24(17(13)12-14)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNGEZMNPUEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

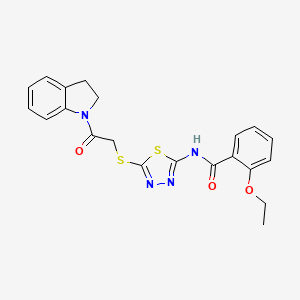
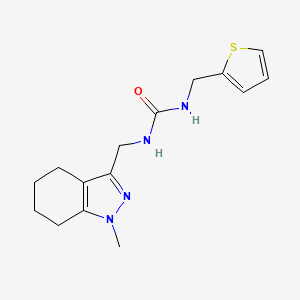
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2701766.png)

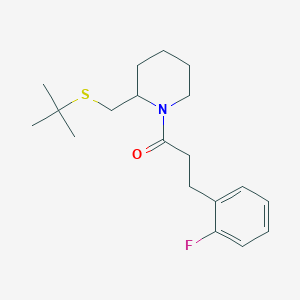
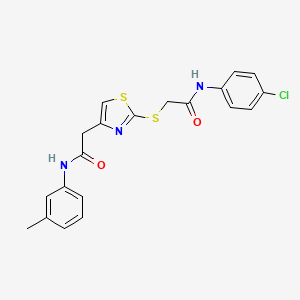
![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701772.png)
![3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2701774.png)
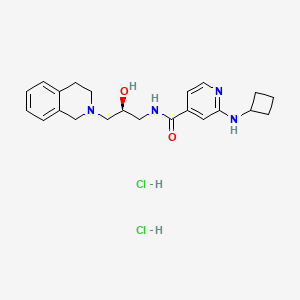
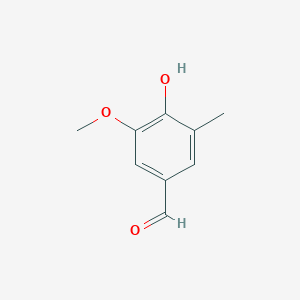
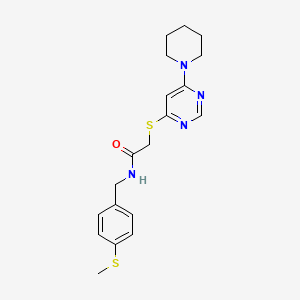
![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)